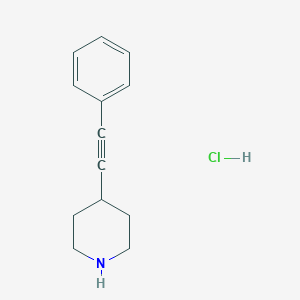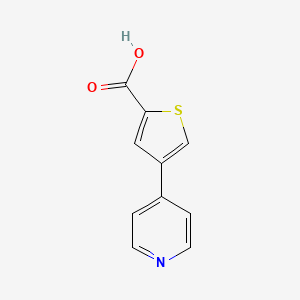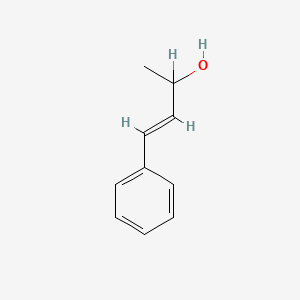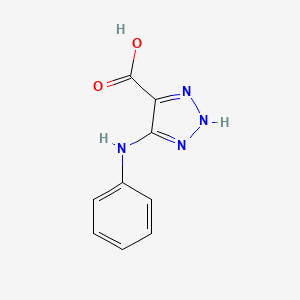
1-Phenyl-1-propanone oxime
Vue d'ensemble
Description
1-Phenyl-1-propanone oxime is a chemical compound that is related to various substances with pharmacological and industrial significance. It is structurally similar to 1-phenyl-2-propanone oxime, which is a known in vitro metabolite of amphetamine . The compound is also related to 1-phenyl-1-propanol, an intermediate in the synthesis of the antidepressant drug fluoxetine . The oxime functional group in these compounds is of particular interest due to its presence in various chemical reactions and its potential influence on the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to 1-phenyl-1-propanone oxime can be achieved through various methods. For instance, 1-phenyl-2-propanone oxime can be metabolized in vitro using rat liver homogenates to produce metabolites such as 2-nitro-1-phenylpropane and benzyl alcohol . Another related compound, 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, which exhibits analgesic and anti-inflammatory activity, can be synthesized through multiple methods, demonstrating the versatility in the synthesis of these compounds . Additionally, 1-phenyl-5-heptyn-1-one oxime and its derivatives can be synthesized from 2-methyl-cyclohexan-1,3-dione, showcasing the potential for creating a variety of oxime derivatives .
Molecular Structure Analysis
The molecular structure of 1-phenyl-1-propanone oxime and related compounds has been studied using various computational methods. For example, the conformational analysis of 1-phenyl-1,2-propandione 1-oxime and its tautomers has been carried out using Hartree–Fock and Density Functional Theory methods . The study of the molecular and crystal structure of poly[oxy-1,3-(2-cyanophenylene)-oxy-1,3-phenylene] by X-ray diffraction provides insights into the structural characteristics of related aromatic compounds .
Chemical Reactions Analysis
The chemical behavior of oximes, including those related to 1-phenyl-1-propanone oxime, can vary significantly depending on the substituents present on the molecule. For instance, the reduction patterns of some oximes can be influenced by electron-withdrawing groups or by covalent hydration of the C=N bond . These variations in chemical reactivity highlight the complexity of oxime chemistry and the importance of understanding the influence of different functional groups on the molecule's behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-1-propanone oxime and related compounds have been extensively studied. The vibrational frequencies, geometric parameters, and NMR spectra of 1-phenyl-1-propanol have been investigated both experimentally and theoretically, providing valuable data on the molecule's properties . The electronic and optical properties, such as absorption wavelengths and frontier molecular orbital energies, have also been explored using computational methods . Furthermore, the thermodynamic properties, including heat capacity, entropy, and enthalpy, have been calculated, offering a comprehensive understanding of the molecule's behavior under different conditions .
Applications De Recherche Scientifique
Metabolism Studies : 1-Phenyl-2-propanone oxime is a metabolite of amphetamine. Research on rat liver homogenates indicates its further metabolism into metabolites like 2-nitro-1-phenylpropane and benzyl alcohol (Coutts et al., 1976).
Conformational Analysis : Conformational analysis of 1-phenyl-1,2-propandione 1-oxime and related tautomers has been carried out using theoretical methods. This analysis helps understand the structural properties and stability of these compounds (Bekhradnia & Arshadi, 2007).
Beckmann Rearrangement Studies : The Beckmann rearrangement of oximes, including 1-phenyl-2-propanone oximes, is a key reaction in organic chemistry. Research has shown that this reaction can undergo path bifurcation, leading to different products depending on the substituents (Yamataka et al., 2010).
Catalytic Hydrogenation : Studies on the catalytic hydrogenation of α-hydroxy ketoximes, including 2-hydroxy-1-phenyl-1-propanone oxime, demonstrate the potential for producing specific amino alcohols, which are important in various synthetic applications (Harada & Shiono, 1984).
NMR and Kinetic Studies : NMR spectroscopy and kinetic isotope effect studies have been used to elucidate the mechanism of the Beckmann rearrangement of 1-phenyl-2-propanone oximes. This research is significant in understanding the detailed mechanisms of organic reactions (Kim et al., 1979).
Reduction Behavior Analysis : The reduction of oximes, including those derived from 1-phenyl-1,2-propanedione, shows unique patterns influenced by substituents and reaction conditions. This study is valuable in electrochemical applications and understanding redox reactions (Çelik et al., 2007).
Enantioselective Synthesis : Research on the asymmetric synthesis of compounds like 3-chloro-1-phenyl-1-propanol using microbial reductases demonstrates the potential of 1-phenyl-1-propanone derivatives in producing chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Photochemical Reaction Studies : The solvent dependence in the photochemical reaction of α-nitroepoxides, including compounds like 1-phenyl-1,2-propanedione oxime, has been studied, revealing insights into the effects of different solvents on photochemical pathways (Saito et al., 1973).
Spectrophotometric Analysis : 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone has been studied for its properties in spectrophotometric determination of metals like copper(II) and nickel(II). This application is significant in analytical chemistry for detecting trace metals (Reddy et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-1-propanone oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .
Mode of Action
The mode of action involves the nucleophilic addition of nitrogen from hydroxylamine to the carbonyl carbon of aldehydes or ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process .
Biochemical Pathways
The formation of oximes from aldehydes or ketones involves a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which is 149.190 Da for this compound ) can influence these properties.
Result of Action
The result of the action of 1-Phenyl-1-propanone oxime is the formation of an oxime, a compound with a C=N-OH group . This reaction is essentially irreversible, leading to a stable product .
Action Environment
The environment can significantly influence the action of 1-Phenyl-1-propanone oxime. For instance, the presence of acid can protonate the amine, facilitating the reaction . Additionally, temperature and solvent can also affect the reaction rate and product yield .
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-phenylpropylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJMYBJBOYUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-propanone oxime | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
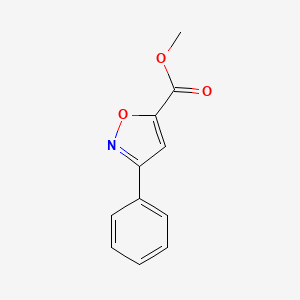
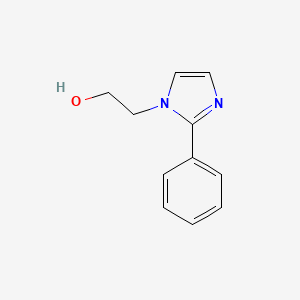
![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
